molecular formula C18H21NO4S B2903334 N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide CAS No. 2034320-70-0

N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide

Cat. No.: B2903334
CAS No.: 2034320-70-0
M. Wt: 347.43
InChI Key: XCMUDOZSXKEIMH-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and experimental purposes only. This compound is part of a class of molecules known for their utility in medicinal chemistry and chemical biology, often serving as key intermediates or functional probes in the development of enzyme inhibitors and receptor modulators . Its molecular structure incorporates an isochroman group, a motif present in various biologically active molecules, linked to a substituted sulfonamide. Sulfonamides are a well-studied class of compounds frequently investigated for their potential to interact with enzymes such as carbonic anhydrases, and they are commonly used as core scaffolds in the design of pharmaceutical agents . Researchers may employ this specific chemical in hit-to-lead optimization studies, as a building block in organic synthesis, or as a potential tool compound for probing protein function. It is strictly for use in a controlled laboratory environment by qualified professionals. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-19(24(20,21)18-10-6-5-9-17(18)22-2)12-16-11-14-7-3-4-8-15(14)13-23-16/h3-10,16H,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMUDOZSXKEIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)S(=O)(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Substituents on Benzene Ring N-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-methoxy Isochroman-3-ylmethyl, methyl C₁₈H₂₁NO₃S (estimated) ~331.4 Bicyclic isochroman group
N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide 2-methyl, 3-methoxybenzoyl Aroyl (3-methoxybenzoyl) C₁₆H₁₅NO₄S 317.36 Aroyl-sulfonamide hybrid
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide 2-methoxy Benzyl, 2-methoxyphenyl C₂₀H₁₉NO₃S 353.43 Dual aryl substituents on N
5-Bromo-2-methoxy-N-(3-methyl-6-hydroxy-1,2-benzoxazol-5-yl)benzenesulfonamide 2-methoxy, 5-bromo 3-methyl-6-hydroxybenzoxazol-5-yl C₁₅H₁₃BrN₂O₅S 413.24 Bromine substituent, benzoxazole ring
N-(3-Chlorophenyl)-3-methoxybenzenesulfonamide 3-methoxy 3-chlorophenyl C₁₃H₁₂ClNO₃S 297.76 Chlorine substituent

Key Observations :

  • Methoxy Positioning : The target compound’s 2-methoxy group contrasts with the 3-methoxy in , which may alter electronic distribution and steric interactions.
  • N-Substituent Diversity : The isochroman group in the target compound provides a rigid bicyclic structure, distinct from benzyl () or benzoxazole () substituents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide, and what challenges arise in purification?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as sulfonylation of the isochroman-3-ylmethylamine intermediate with 2-methoxy-N-methylbenzenesulfonyl chloride. Key challenges include controlling regioselectivity during sulfonamide bond formation and removing unreacted reagents. Purification often requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Impurities like residual solvents or side products (e.g., N-methylated byproducts) must be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can NMR spectroscopy resolve ambiguities in the structural characterization of this compound?

  • Methodological Answer : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming the sulfonamide linkage and substituent positions. For example:

  • The benzenesulfonamide aromatic protons appear as a doublet (δ 7.6–7.8 ppm, J = 8.5 Hz) due to coupling with the methoxy group.
  • The isochroman methylene protons (CH2_2-N) show splitting patterns (δ 3.2–3.5 ppm) influenced by restricted rotation around the sulfonamide bond.
  • Ambiguities in overlapping signals (e.g., isochroman vs. methoxy protons) can be resolved using 2D techniques like HSQC or NOESY to confirm spatial proximity .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer : Common assays include:

  • Enzyme inhibition : Use fluorogenic substrates (e.g., fluorophore-conjugated peptides) to test NLRP3 inflammasome inhibition, with IC50_{50} determination via dose-response curves.
  • Cellular uptake : Radiolabel the compound with 14C^{14}\text{C} or use LC-MS to quantify intracellular concentrations in macrophage models.
  • Cytotoxicity : MTT assay in HEK293 or THP-1 cells to rule out nonspecific effects at therapeutic concentrations .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity (e.g., NLRP3 inhibition vs. off-target effects) be systematically addressed?

  • Methodological Answer :

  • Target engagement assays : Use biotinylated probes or cellular thermal shift assays (CETSA) to confirm direct binding to NLRP3.
  • Knockout validation : Compare activity in NLRP3/^{-/-} vs. wild-type cell lines to isolate target-specific effects.
  • Off-target profiling : Screen against a panel of 100+ kinases or GPCRs using competitive binding assays (e.g., DiscoverX Eurofins panel). Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-type-specific expression of cofactors .

Q. What computational strategies optimize the compound’s pharmacokinetic properties while retaining activity?

  • Methodological Answer :

  • DFT calculations : Model the sulfonamide’s electron density (B3LYP/6-31G* level) to predict metabolic stability at the methoxy or methyl groups.
  • MD simulations : Simulate membrane permeability (e.g., POPC lipid bilayers) to assess passive diffusion.
  • ADMET prediction : Use tools like SwissADME to balance logP (target 2–3) and polar surface area (<140 Ų) while minimizing P-glycoprotein efflux. Experimental validation via Caco-2 permeability assays is critical .

Q. How do structural modifications (e.g., replacing the isochroman group) impact binding affinity and selectivity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with cyclopentyl or tetrahydroquinoline substituents. Test binding via surface plasmon resonance (SPR) with immobilized NLRP3.
  • Crystallography : Co-crystallize derivatives with the NLRP3 NACHT domain to identify critical interactions (e.g., hydrogen bonds with Tyr5.38 or hydrophobic contacts with Phe5.42).
  • Free-energy perturbation : Calculate ΔΔG for substitutions using FEP+ in Schrödinger to prioritize synthetic targets .

Data Contradiction Analysis

Q. Why might reported IC50_{50} values for NLRP3 inhibition vary across studies?

  • Methodological Answer : Discrepancies often stem from:

  • Assay conditions : Differences in ATP concentration (e.g., 1 mM vs. 10 µM) or incubation time (acute vs. chronic inflammation models).
  • Cell lines : Primary macrophages (e.g., bone marrow-derived) vs. immortalized lines (THP-1) may express varying levels of ASC or caspase-1.
  • Compound solubility : DMSO concentration >0.1% can artifactually inhibit NLRP3. Use dynamic light scattering (DLS) to confirm solubility in assay buffers .

Q. How to resolve inconsistencies in metabolic stability data between liver microsomes and in vivo studies?

  • Methodological Answer :

  • Species differences : Human vs. rodent CYP450 isoforms (e.g., CYP3A4 vs. CYP3A11) metabolize the compound at different rates. Use chimeric mice with humanized liver for bridging studies.
  • Enterohepatic recirculation : Detect glucuronide metabolites via LC-MS/MS in bile-duct cannulated models.
  • Protein binding : Adjust microsomal assays with 100% serum to mimic in vivo binding .

Tables for Key Data

Property Experimental Value Reference
LogP (octanol/water)2.8 ± 0.3 (HPLC)
Aqueous solubility (pH 7.4)12 µM (shake-flask)
Plasma protein binding89% (rat, equilibrium dialysis)
NLRP3 IC50_{50} (THP-1)0.32 µM (ATPase assay)

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